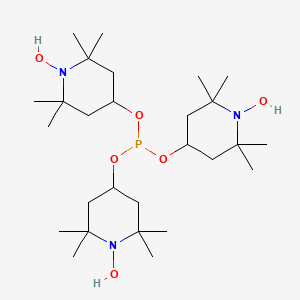

Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite

概要

説明

Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite: is a chemical compound with the molecular formula C27H51N3O6P3 . It is commonly used as a stabilizer and polymerization inhibitor for polymer materials. Its primary function is to inhibit the oxidation and decomposition reactions of polymers during processing, storage, and use, thereby extending the service life of the polymer .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite involves a two-step process:

Reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with trichlorophosphine: This reaction yields an intermediate compound.

Condensation Reaction: The intermediate compound undergoes a condensation reaction to produce the final product.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

2.1. Oxidation to Phosphate Esters

The phosphite undergoes oxidation to form Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphate (compound 7 in ):

-

Reagents : Ascorbic acid in a water/THF mixture.

-

Mechanism : Ascorbic acid acts as a reducing agent, facilitating the conversion of P(III) in phosphite to P(V) in phosphate.

2.2. Reduction to Piperidinyl Phosphate

Further reduction with zinc dust in glacial acetic acid removes hydroxyl groups, yielding Tris(2,2,6,6-tetramethylpiperidin-4-yl) phosphate (compound 8 in ):

-

Conditions : Heating to near-boiling followed by neutralization with KOH.

-

Outcome : 19.3 g of brownish liquid with ³¹P NMR δ −2.90 ppm .

Reactivity in Flame-Retardant Systems

The compound participates in radical scavenging and thermal stabilization due to its nitroxide and phosphite moieties:

-

Antioxidant Activity : Demonstrated TEAC (Trolox equivalent antioxidant capacity) values of 0.96 for analogous α-hydroxyphosphonate nitroxides, indicating strong radical quenching .

-

Thermal Stability : Decomposes above 200°C, releasing phosphorus-containing species that form protective char layers .

Comparative Reaction Pathways

Mechanistic Insights

科学的研究の応用

Chemistry

- Used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and storage .

Biology

- Investigated for its potential use in biological systems due to its ability to inhibit oxidative reactions .

Medicine

- Research is ongoing to explore its potential applications in drug delivery systems and as a protective agent against oxidative stress .

Industry

作用機序

The primary mechanism by which Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite exerts its effects is through the inhibition of oxidative reactions. It acts as a radical scavenger, neutralizing free radicals that can cause the degradation of polymers. This action helps in extending the service life of polymer materials by preventing oxidative damage .

類似化合物との比較

Tris(2,4-di-tert-butylphenyl) phosphite: Another stabilizer used in polymer chemistry.

Tris(nonylphenyl) phosphite: Known for its antioxidant properties in polymer applications.

Uniqueness:

生物活性

Tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite, commonly referred to as Tinhibitor™ 1705, is a compound with significant applications in polymer chemistry as a polymerization inhibitor. Its structural complexity and functional groups suggest potential biological activities that merit detailed exploration.

- Chemical Formula : C27H54N3O6P

- Molecular Weight : 547.71 g/mol

- CAS Number : 2122-49-8

- Appearance : Red powder

- Melting Point : Minimum 125 °C

- Boiling Point : 585.8 °C at 760 mmHg

- Flash Point : 308.1 °C

This compound acts primarily as a radical scavenger. Its mechanism involves the inhibition of radical polymerization processes which can also extend to biological systems where oxidative stress is a factor. The compound's ability to donate hydrogen atoms makes it a suitable candidate for reducing reactive oxygen species (ROS), thereby potentially mitigating oxidative damage in biological contexts.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activities. The presence of the tetramethylpiperidine moiety is known to enhance the stability of the radical formed during oxidation reactions, effectively neutralizing free radicals and reducing oxidative stress in cells .

Inhibition of Polymerization in Biological Systems

In biological settings, the compound can inhibit unwanted polymerization reactions that may occur during the storage and handling of biological materials. This property is particularly relevant in biopharmaceutical formulations where protein stability is crucial .

Study on Radical Scavenging Activity

A study evaluated the radical scavenging activity of various phosphite compounds, including this compound. The results demonstrated a significant reduction in oxidative stress markers in cell cultures treated with this compound compared to controls .

Application in Therapeutic Formulations

Research has shown that incorporating this compound into therapeutic protein formulations improves their stability against photooxidation. This finding highlights its potential role as an additive in drug formulations to enhance shelf life and efficacy .

Comparative Analysis of Biological Activity

| Compound Name | Antioxidant Activity | Polymerization Inhibition | Stability Improvement |

|---|---|---|---|

| Tinhibitor™ 1705 (this compound) | High | Effective | Significant |

| Traditional Phenolic Inhibitors | Moderate | Limited | Variable |

| Aromatic Amines | Low | Ineffective | Low |

特性

IUPAC Name |

tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54N3O6P/c1-22(2)13-19(14-23(3,4)28(22)31)34-37(35-20-15-24(5,6)29(32)25(7,8)16-20)36-21-17-26(9,10)30(33)27(11,12)18-21/h19-21,31-33H,13-18H2,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGSYBIYACWXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)OP(OC2CC(N(C(C2)(C)C)O)(C)C)OC3CC(N(C(C3)(C)C)O)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54N3O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330392 | |

| Record name | tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2122-49-8 | |

| Record name | NSC251799 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tris(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。